Benzyl anthranilate

Description

Properties

IUPAC Name |

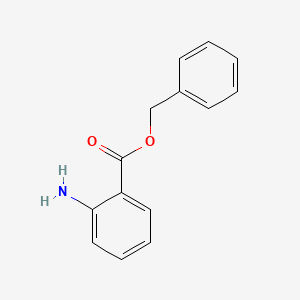

benzyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZPDMZPDWXVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231606 | |

| Record name | Benzyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82185-41-9 | |

| Record name | Benzyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82185-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082185419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl anthranilate chemical properties and structure

An In-depth Technical Guide to Benzyl Anthranilate: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name benzyl 2-aminobenzoate, is an aromatic compound classified as an ester of benzyl alcohol and anthranilic acid.[1][2] It is recognized for its faint, pleasant floral and citrus-like aroma, which has led to its use in fragrances, particularly as a modifier and fixative in citrus and floral scents like lily and freesia.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a benzyl ester functional group attached to an anthranilate core. The molecule is comprised of a benzene ring substituted with an amino group and an adjacent carboxyl group that is esterified with benzyl alcohol.[1][2]

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | benzyl 2-aminobenzoate[1] |

| Synonyms | This compound, Anthranilic Acid Benzyl Ester, Phenylmethyl 2-aminobenzoate[1][3] |

| CAS Number | 82185-41-9[1] |

| Molecular Formula | C₁₄H₁₃NO₂[1] |

| InChIKey | ZHZPDMZPDWXVMJ-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It presents as a crystalline solid at room temperature and is soluble in various organic solvents.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 227.26 g/mol [1] |

| Appearance | White to light orange powder or crystals[3] |

| Odor | Faint floral, grapefruit, and lily notes[3][4] |

| Melting Point | 76 - 78 °C[3][4] |

| Boiling Point | 206 °C at 7 mmHg[3] / 374 - 375 °C at 760 mmHg[4] |

| Flash Point | >93.33 °C (>200 °F)[4] |

| Solubility | Insoluble in water; Poorly soluble in propylene glycol; Soluble in methanol, alcohol, and oils[3] |

| Water Solubility (Est.) | 12.75 mg/L at 25 °C[4] |

| LogP (o/w) (Est.) | 3.865[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Information

| Technique | Key Data Points |

|---|---|

| UV-Vis (λmax) | 334 nm in Methanol[3] |

| IR | Spectra available from KBr wafer and ATR-IR techniques.[1] |

| Mass Spectrometry (GC-MS) | Top m/z peaks: 91, 65, 92.[1] |

| ¹³C NMR | Spectral data is available in public databases.[1] |

| FT-Raman | Spectral data is available in public databases.[1] |

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of isatoic anhydride with benzyl alcohol.[5]

Objective: To synthesize this compound via the ring-opening and esterification of isatoic anhydride with benzyl alcohol, catalyzed by 4-dimethylaminopyridine (DMAP).

Materials and Reagents:

-

Isatoic anhydride (8.54 g)

-

Benzyl alcohol (6.0 g)

-

4-Dimethylaminopyridine (DMAP) (6.7 g)

-

Triethylamine (5.28 g)

-

Dimethylformamide (DMF) (17 ml)

-

Dichloromethane (DCM) (160 ml)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: A mixture of isatoic anhydride, benzyl alcohol, DMAP, DMF, triethylamine, and dichloromethane is combined in a round-bottom flask equipped with a reflux condenser.[5]

-

Reflux: The reaction mixture is heated to reflux and maintained overnight with stirring.[5]

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an equal volume of ethyl acetate. The organic layer is washed successively with deionized water, brine, and again with water.[5]

-

Drying and Concentration: The washed organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure (vacuum concentration).[5]

-

Purification: The resulting crude product is purified by flash chromatography on a silica gel column. The column is eluted with a 30% ethyl acetate in hexane solution to yield the pure this compound.[5]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[1][3] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses.[4] Handling should occur in a well-ventilated area.

Table 4: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1] |

References

An In-depth Technical Guide to the Synthesis of Benzyl Anthranilate from Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing benzyl anthranilate, a valuable aromatic compound, starting from the readily available precursor, phthalimide. The synthesis is presented as a two-stage process: the Hofmann rearrangement of phthalimide to yield the key intermediate, anthranilic acid, followed by the Fischer-Speier esterification of anthranilic acid with benzyl alcohol.

This document furnishes detailed experimental protocols, summarizes key quantitative data from various established methods, and includes mechanistic and workflow diagrams to facilitate a thorough understanding of the entire synthetic process.

Overall Synthesis Pathway

The conversion of phthalimide to this compound is efficiently achieved in two principal steps. The first step involves the base-mediated degradation of the imide functional group in phthalimide to form an amino group, yielding anthranilic acid. The second step is a classic acid-catalyzed esterification to couple anthranilic acid with benzyl alcohol.

Caption: Overall two-step reaction scheme for the synthesis of this compound from phthalimide.

Step 1: Synthesis of Anthranilic Acid via Hofmann Rearrangement

The transformation of phthalimide into anthranilic acid is a classic example of the Hofmann rearrangement (or Hofmann degradation). This reaction converts a primary amide (formed in situ from the hydrolysis of phthalimide) into a primary amine with one fewer carbon atom. The reaction typically proceeds by treating phthalimide with a strong base, such as sodium hydroxide, and an oxidizing agent like sodium hypochlorite or bromine.

Reaction Mechanism

The mechanism involves the formation of an N-haloamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine, anthranilic acid.

Caption: Mechanism of the Hofmann rearrangement for converting phthalimide to anthranilic acid.

Experimental Protocols

Below are representative protocols for the synthesis of anthranilic acid from phthalimide. Method A utilizes commercial sodium hypochlorite solution, while Method B uses bromine.

Method A: Using Sodium Hypochlorite

-

Preparation of Alkaline Hypochlorite Solution: In a 500 mL Erlenmeyer flask, dissolve 16.8 g of sodium hydroxide (NaOH) in 50 mL of water. Cool the solution in an ice-salt bath to approximately 10°C. To this, add 250 mL of a commercial sodium hypochlorite solution (e.g., Chlorox, typically 5-6% NaOCl) and cool the mixture to below 5°C.[1]

-

Reaction Initiation: While swirling the cold alkaline hypochlorite solution vigorously, add 24 g of finely powdered phthalimide in one portion.[1]

-

Hydrolysis and Rearrangement: Prepare a separate solution of 22 g of NaOH in 80 mL of water and cool it to below 20°C. Add this solution to the reaction mixture. Remove the ice bath and heat the mixture in a water bath to 80°C for approximately 15-30 minutes to ensure the reaction goes to completion.[1][2][3]

-

Precipitation: Cool the reaction mixture in an ice bath. Cautiously neutralize the solution with concentrated hydrochloric acid (HCl) until it is just acidic to litmus paper. Then, add glacial acetic acid dropwise with vigorous stirring until precipitation of anthranilic acid is complete.[2][3] Frothing will occur due to CO2 evolution.

-

Isolation and Purification: Collect the crude anthranilic acid precipitate by vacuum filtration and wash it with cold water. The product can be purified by recrystallization from hot water, often with the addition of activated charcoal to remove colored impurities.[3][4]

Method B: Using Bromine

-

Preparation of Sodium Hypobromite: In a 100 mL flask, dissolve 8.0 g of NaOH in 30 mL of distilled water and cool the solution in an ice bath. Cautiously add 2.1 mL (6.5 g) of bromine in one portion and stir vigorously until the brown color disappears.[1]

-

Reaction with Phthalimide: To the cold sodium hypobromite solution, add 5.9 g of finely powdered phthalimide, followed by a solution of 5.5 g of NaOH in 20 mL of water.[1]

-

Heating and Workup: Heat the mixture to 80°C for a few minutes to complete the reaction.[3] The subsequent cooling, precipitation with acid, and isolation steps are identical to those described in Method A.

Quantitative Data Summary

The yield of anthranilic acid is highly dependent on careful temperature control and the specific reagents used.

| Starting Material | Reagents | Temperature Profile | Reported Yield | Reference |

| Phthalimide (30.0 g) | NaOH, 10% NaOCl, HCl, Acetic Acid | 0-10°C initial, then 75°C | 46% | [2] |

| Phthalimide (15.0 g) | NaOH, NaOCl (Alclorite), HCl, Acetic Acid | 0°C initial, then 80°C | 60.6% | [5] |

| Phthalimide (40 g) | NaOH, 5% NaOCl, HCl, Acetic Acid | Cooled initial, then 80°C | up to 85% | [1][3] |

Step 2: Synthesis of this compound via Fischer Esterification

The second stage of the synthesis is the esterification of anthranilic acid with benzyl alcohol. The Fischer-Speier esterification is a standard and effective method, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7]

Reaction Mechanism

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. The reaction is reversible and is typically driven to completion by removing the water formed or by using an excess of one of the reactants.[1][7]

Caption: Mechanism of the acid-catalyzed Fischer esterification of anthranilic acid with benzyl alcohol.

Experimental Protocol

This protocol is a generalized procedure for Fischer esterification adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine anthranilic acid (1.0 eq.), benzyl alcohol (1.5-2.0 eq.), and a suitable solvent such as toluene or benzene. The use of excess benzyl alcohol helps to drive the equilibrium towards the product.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) or p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq.) to the mixture.[6]

-

Reflux: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent, physically removing it from the reaction and driving the equilibrium forward.[6][7] Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a saturated solution of sodium chloride (brine).[6]

-

Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data Summary

While specific yield data for the direct esterification of anthranilic acid with benzyl alcohol is sparse in readily available literature, Fischer esterifications of similar systems typically provide good to excellent yields, especially when water is effectively removed.

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | Reflux (65°C) | 90% | [6] |

| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux (2 hrs) | 95% | [6] |

| Acetic Acid | Benzyl Alcohol | Porous Acid Resin | 50°C, 12 hrs | 94% | [8] |

| Anthranilic Acid | n-Butanol | Potassium Carbonate | Reflux, Distillation | 97% |

Note: The last entry describes a transesterification from methyl anthranilate, but the high yield is indicative of the feasibility of forming anthranilate esters.

Overall Experimental Workflow

The following diagram provides a logical flowchart of the complete synthesis from starting material to final purified product.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

- 1. athabascau.ca [athabascau.ca]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. EP0415189A2 - Process for the preparation of aminbenzylalcohol - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Benzyl Anthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for benzyl anthranilate (Benzyl 2-aminobenzoate), a significant compound in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.84 | dd | 8.8, 2.0 | 1H, Ar-H |

| 7.20-7.26 | m | - | 1H, Ar-H |

| 6.73 | dd | 8.8, 2.0 | 1H, Ar-H |

| 6.55-6.61 | m | - | 1H, Ar-H |

| 5.19 | s (br) | - | 2H, -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 171.9 | C=O (Ester) |

| 152.9 | Ar-C |

| 135.3 | Ar-C |

| 132.9 | Ar-C |

| 118.0 | Ar-C |

| 116.9 | Ar-C |

| 111.9 | Ar-C |

| 66.5 (estimated) | -CH₂- |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3485, 3370 | Strong | N-H Stretch (primary amine) |

| 3060, 3030 | Medium | C-H Stretch (aromatic) |

| 2950 | Medium | C-H Stretch (aliphatic) |

| 1690 | Strong | C=O Stretch (ester) |

| 1615, 1590, 1490 | Medium-Strong | C=C Stretch (aromatic) |

| 1245 | Strong | C-O Stretch (ester) |

| 1160 | Strong | C-N Stretch |

| 750, 695 | Strong | C-H Bend (aromatic out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 227 | 45 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M - C₇H₇O]⁺ |

| 92 | 50 | [C₆H₆N]⁺ |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1]

¹H NMR Parameters:

-

Frequency: 400 MHz[1]

-

Solvent: CDCl₃[1]

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

¹³C NMR Parameters:

-

Frequency: 100 MHz[1]

-

Solvent: CDCl₃[1]

-

Internal Standard: CDCl₃ at 77.16 ppm.

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure to form a transparent pellet.

Instrumentation: The spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet was recorded as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure purity.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Parameters:

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40 - 400

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Solubility of Benzyl Anthranilate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of benzyl anthranilate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both qualitative and estimated quantitative data, alongside detailed experimental protocols for solubility determination.

Introduction to this compound

This compound, the ester of benzyl alcohol and anthranilic acid, is a compound of interest in various scientific fields. Its molecular structure, featuring both aromatic rings and an ester functional group, dictates its solubility behavior, which is a critical parameter in its application and formulation. Understanding its solubility in different organic solvents is paramount for process development, purification, and formulation design.

Solubility Profile of this compound

Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. However, based on available information and the physicochemical properties of structurally similar compounds, a general solubility profile can be established.

Qualitative Solubility:

General qualitative assessments indicate that this compound exhibits the following solubility characteristics:

-

Poorly Soluble in: Propylene Glycol.[1]

-

Insoluble in: Water.[1] An estimated aqueous solubility is approximately 12.75 mg/L at 25 °C.[3]

Quantitative Solubility Data:

| Organic Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |

| Methanol | 25 | High |

| Ethanol | 25 | High |

| Acetone | 25 | Moderate to High |

| Ethyl Acetate | 25 | Moderate to High |

| Dichloromethane | 25 | High |

| Chloroform | 25 | High |

| Toluene | 25 | Moderate |

| Hexane | 25 | Low |

Note: These are estimated values and require experimental confirmation.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following detailed experimental protocols are provided. These methods can be adapted to various organic solvents and temperature conditions.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the solubility of a solid compound in a solvent by measuring the mass of the dissolved solute in a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).

-

UV-Vis Spectrophotometric Method for Solubility Determination

This method is suitable for compounds that absorb ultraviolet or visible light and offers high sensitivity. A calibration curve must first be established.

Materials and Equipment:

-

This compound (high purity)

-

Selected Organic Solvent (UV-grade)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This compound is known to have a maximum absorption wavelength of 334 nm in methanol.[1]

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

-

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of anthranilic acid with benzyl alcohol. This process is typically catalyzed by an acid.

Caption: Fischer-Speier esterification of anthranilic acid and benzyl alcohol.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for experimental solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data remains scarce, the provided qualitative information, estimated values, and detailed experimental protocols offer a robust starting point for researchers and professionals. The experimental methodologies outlined herein can be employed to generate accurate and reliable solubility data, which is essential for the successful formulation and application of this compound. It is strongly recommended that experimental verification of solubility be conducted for any specific application to ensure accuracy and reproducibility.

References

The Natural Occurrence of Benzyl Anthranilate in Plants: A Technical Guide

Abstract

Benzyl anthranilate, an aromatic ester, contributes to the complex fragrance profiles of several plant species. This technical guide provides an in-depth exploration of its natural occurrence, biosynthetic pathways, and ecological significance. Drawing from available scientific literature, this document summarizes quantitative data, details relevant experimental protocols, and visualizes key biochemical and procedural pathways. This guide is intended for researchers, scientists, and professionals in the fields of phytochemistry, chemical ecology, and drug development.

Introduction

Volatile organic compounds (VOCs) are crucial for plant communication, mediating interactions with pollinators, herbivores, and pathogens. Among these, esters of anthranilic acid and benzyl alcohol contribute to the characteristic scents of many flowers. While methyl anthranilate is a well-known component of grape and certain floral scents, the natural occurrence of this compound is less extensively documented but inferred from the presence of its precursors and related compounds in various plant species. This guide synthesizes current knowledge on this compound in the plant kingdom.

Natural Occurrence and Quantitative Data

This compound has been identified as a component of the floral scent of several plant species, often in combination with other volatile compounds. Its presence is strongly suggested in flowers known for their rich, sweet, and fruity aromas, such as jasmine (Jasminum grandiflorum) and tuberose (Polianthes tuberosa). While direct quantitative data for this compound is scarce in publicly available literature, data for its close structural analogs, methyl anthranilate and benzyl benzoate, provide a valuable proxy for understanding its potential concentration ranges in plant tissues.

| Plant Species | Cultivar/Variety | Plant Part | Compound | Concentration/Relative Abundance | Reference |

| Jasminum grandiflorum | Not Specified | Flower (Absolute) | Methyl Anthranilate | 0.6% - 9.48% | [1][2] |

| Jasminum grandiflorum | Not Specified | Flower (Absolute) | Benzyl Benzoate | 10.55% - 20% | [2][3] |

| Polianthes tuberosa | "Double" | Flower | Methyl Anthranilate | Present (Characteristic Compound) | [4][5] |

| Polianthes tuberosa | "Double" | Flower | Benzyl Benzoate | Present (Characteristic Compound) | [4][5] |

| Nicotiana alata | Not Specified | Flower | Benzenoid Esters | Present (Nocturnal Emission) | [6] |

| Petunia axillaris | Not Specified | Flower | Benzenoid/Phenylpropanoid Compounds | Present (Nocturnal Emission) | [7] |

Note: The data presented for methyl anthranilate and benzyl benzoate suggests that the enzymatic machinery for producing both the anthranilate and benzyl moieties is active in these species, making the formation of this compound plausible.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not yet fully elucidated but can be inferred from the well-established pathways of its precursors: anthranilic acid and benzyl alcohol. The final step is likely catalyzed by an acyltransferase.

Biosynthesis of Precursors

-

Anthranilic Acid: Synthesized from chorismate, a key intermediate of the shikimate pathway. The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate.[8] The shikimate pathway is a primary metabolic route for the synthesis of aromatic amino acids.[9][10]

-

Benzyl Alcohol: Derived from the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid, which then undergoes a series of modifications, including chain shortening, to yield benzaldehyde. Benzaldehyde is subsequently reduced to benzyl alcohol.

Proposed Esterification Step

The final step in this compound formation is the esterification of anthranilic acid with benzyl alcohol. This reaction is likely catalyzed by a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases. Specifically, an enzyme with anthranilate N-benzoyltransferase -like activity, which could potentially utilize benzyl-CoA as an acyl donor, or a yet-to-be-characterized benzyl-CoA:anthranilate O-benzyltransferase , would be responsible.[11][12]

Caption: Proposed biosynthetic pathway of this compound in plants.

Signaling Pathways

The production of floral scents, including benzenoid esters, is often regulated by complex signaling networks involving plant hormones. The jasmonate signaling pathway is a key regulator of the biosynthesis of many floral volatiles.

Jasmonate Signaling in Floral Scent Production

Biotic and abiotic stresses, as well as developmental cues, can trigger the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, leading to the degradation of JAZ transcriptional repressors. This derepression allows transcription factors (e.g., MYC2) to activate the expression of genes encoding enzymes in volatile biosynthetic pathways, including those in the shikimate and phenylpropanoid pathways.[13][14][15] The crosstalk between jasmonate signaling and other hormone pathways, such as those for salicylic acid and ethylene, fine-tunes the plant's response.[16][17]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. The Exotic Jasmine Absolute - History, Uses, and Benefits of Jasmine [newdirectionsaromatics.com]

- 3. naturesgift.com [naturesgift.com]

- 4. Effect of Supercritical Fluid Extraction Process on Chemical Composition of Polianthes tuberosa Flower Extracts [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragrance chemistry, nocturnal rhythms and pollination "syndromes" in Nicotiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolome profiling of floral scent production in Petunia axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and heterologous expression of hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase from elicited cell cultures of carnation, Dianthus caryophyllus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium and jasmonate signals mediate biosynthesis of the floral fragrance regulated by light quality in snapdragon - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. VOCs-mediated hormonal signaling and crosstalk with plant growth promoting microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multiple levels of crosstalk in hormone networks regulating plant defense - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Benzyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of benzyl anthranilate. The information is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties for formulation, analysis, and further research.

Physicochemical Properties

This compound, also known as benzyl 2-aminobenzoate, is an aromatic compound with applications in the fragrance and flavor industries.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1][2][3] |

| Appearance | White to light yellow to light orange powder or crystals | [1] |

| Odor | Faint, pleasant floral-citrusy odor | [1] |

| Melting Point | 76 - 78 °C | [1][2][4] |

| Boiling Point | 206 °C at 7 mmHg; 374 - 375 °C at 760 mmHg | [1][2][5] |

| Solubility | Insoluble in water; Poorly soluble in propylene glycol; Soluble in alcohol, methanol, and oils.[1][4] | [1][4] |

| Density | No data available | |

| logP (o/w) | 3.865 (estimated) | [1][5] |

| λmax | 334 nm (in Methanol) | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard laboratory procedures.

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[6][7]

Protocol: Capillary Method [6][8][9]

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.[8]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]

-

Purity Check: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[10][11]

Protocol: Micro-Boiling Point Determination (Thiele Tube Method) [11][12]

-

Sample Preparation: A small amount of this compound (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11][12]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform heating of the oil bath.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[11][12]

-

Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[11][12]

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[13]

Protocol: Shake-Flask Method [14][15]

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, propylene glycol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Quantification: The solubility is expressed as the mass of solute dissolved per unit volume or mass of the solvent (e.g., mg/mL or g/100g ).

Mandatory Visualizations

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

References

- 1. This compound | 82185-41-9 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound, 82185-41-9 [thegoodscentscompany.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

Benzyl anthranilate CAS number 82185-41-9 experimental data

An In-depth Technical Guide to Benzyl Anthranilate (CAS No. 82185-41-9)

This technical guide provides a comprehensive overview of the experimental data available for this compound (CAS No. 82185-41-9). It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is an ester of benzyl alcohol and anthranilic acid.[1][2][3][4] It is recognized for its faint, pleasant floral-citrusy odor and is used in fragrances as a grapefruit modifier and a fixative for citrus scents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 82185-41-9 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 227.26 g/mol | [1][2][3][4] |

| IUPAC Name | Benzyl 2-aminobenzoate | [2] |

| Synonyms | Anthranilic Acid Benzyl Ester, 2-Aminobenzoic acid benzyl ester | [1][2] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 76 °C | [1] |

| Boiling Point | 206 °C at 7 mmHg | [1] |

| Solubility | Soluble in Methanol, alcohol, and oils; poorly soluble in Propylene glycol; insoluble in water.[1] | [1] |

| Odor | Floral, grapefruit, lily | [1] |

| LogP | 3.865 (estimated) | [1] |

| λmax | 334 nm (in Methanol) | [1] |

Synthesis and Purification

A general method for the production of this compound involves the reaction of phthalimide with a sodium hydroxide solution and benzyl alcohol, followed by treatment with sodium hypochlorite.[1]

Experimental Protocol for Synthesis

Materials:

-

Anthranilic acid

-

Benzyl alcohol (excess)

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine anthranilic acid, a 3-5 fold molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent and excess benzyl alcohol under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A variety of analytical techniques are used to confirm the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Instrument/Method Details | Observed Data/Reference |

| ¹H NMR | Varian CFT-20 | Data available in spectral databases.[2] |

| ¹³C NMR | Not specified | Data available in spectral databases.[2] |

| FTIR | KBr Wafer | Data available in spectral databases.[2] |

| ATR-IR | Bruker Tensor 27 FT-IR | Data available in spectral databases.[2] |

| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Data available in spectral databases.[2] |

| GC-MS | NIST Number: 133952 | Top peak m/z: 91.[2] |

Experimental Protocols for Analysis

Detailed experimental parameters for the acquisition of the referenced spectra are not fully available. However, standard protocols for these techniques would be as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

KBr Wafer Method:

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Analyze the pellet using an FTIR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column).

-

A typical temperature program would start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and hold for a few minutes.

-

The separated components are then ionized (typically by electron ionization) and detected by the mass spectrometer.

-

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Biological Activity

Specific biological activity or signaling pathway information for this compound is not well-documented in the public domain. However, derivatives of anthranilic acid have been shown to possess a range of biological activities. For instance, some anthranilate sulfonamides exhibit antifungal and cytotoxic properties, while certain organodiselenide-tethered methyl anthranilates have shown antimicrobial, anticancer, and antioxidant activities. These findings suggest that the anthranilate scaffold can be a valuable pharmacophore, but further research is needed to determine the specific biological profile of this compound.

Safety Information

This compound is classified as an irritant.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation.[2] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation.[5] |

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P313, P332+P313, P337+P313, P362+P364.[2] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Benzyl Anthranilate

Introduction

Benzyl anthranilate, the ester of benzyl alcohol and anthranilic acid, is a chemical compound used in various industries. Understanding its thermal stability is crucial for ensuring product quality, safety, and for defining appropriate storage and handling conditions, particularly in applications where it may be subjected to elevated temperatures. This technical guide provides an in-depth analysis of the predicted thermal stability and degradation of this compound, intended for researchers, scientists, and drug development professionals. The guide outlines standard experimental protocols for thermal analysis and proposes potential degradation pathways.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

| Property | Value | Reference(s) |

| IUPAC Name | benzyl 2-aminobenzoate | [1] |

| Synonyms | Benzyl 2-aminobenzoate, Anthranilic acid benzyl ester | [2] |

| CAS Number | 82185-41-9 | [3][4] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Melting Point | 76.0 to 80.0 °C | [2] |

| Boiling Point | 374.00 to 375.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | > 93.33 °C (> 200.00 °F) | [3] |

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the ester bond and modifications to the anthranilate ring. The presence of the amino group and the benzyl group introduces specific reaction possibilities.

Two primary degradation initiation steps can be hypothesized:

-

Ester Bond Cleavage: This is a common degradation pathway for esters at elevated temperatures. It can occur through several mechanisms, including:

-

Pyrolytic syn-elimination (Ester Pyrolysis): This would involve the transfer of a proton from the benzylic position to the carbonyl oxygen, leading to the formation of anthranilic acid and toluene. However, this is less likely for a benzyl ester compared to esters with beta-hydrogens on the alkyl group.

-

Homolytic Cleavage: At higher temperatures, the C-O bond of the ester could break homolytically to form a benzyl radical and an anthraniloyl radical. These highly reactive radicals would then undergo further reactions.

-

Hydrolysis: In the presence of water, thermal degradation can be accelerated through hydrolysis of the ester bond, yielding anthranilic acid and benzyl alcohol.

-

-

Reactions involving the Amino Group: The amino group on the aromatic ring can also participate in degradation reactions, such as intramolecular cyclization or reactions with other degradation products.

Based on these principles, a potential thermal degradation pathway is proposed in the diagram below.

Further reactions of the primary degradation products are also expected. For example, benzyl alcohol can be oxidized to benzaldehyde and then to benzoic acid[5]. Anthranilic acid itself is known to be thermally unstable and can undergo decarboxylation.

Experimental Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability and degradation profile of this compound, a series of analytical techniques should be employed. The following sections detail the standard experimental protocols for these methods.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of degradation, and the kinetics of decomposition.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, a controlled flow of air or oxygen would be used.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum degradation rates (from the derivative of the TGA curve, DTG).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or polymorphic transformations that might precede or accompany degradation.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) through its melting point and into the degradation region.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Exothermic or endothermic events at higher temperatures can indicate decomposition.

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound (microgram to milligram scale) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C).

-

MS Detection: The separated components eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries (e.g., NIST).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. For thermal degradation, the study would involve subjecting this compound to thermal stress under controlled conditions.

General Protocol for Thermal Stress Testing:

-

Solid State:

-

Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven).

-

Expose the sample to a temperature below its melting point (e.g., 60 °C) and above its melting point for a defined period.

-

Samples are withdrawn at various time points and analyzed by a stability-indicating method (e.g., HPLC) to quantify the remaining this compound and to detect and quantify any degradation products.

-

-

Solution State:

-

Dissolve this compound in a suitable solvent.

-

Heat the solution at a controlled temperature (e.g., 60 °C or 80 °C) for a defined period.

-

Analyze samples at different time points to monitor the degradation process.

-

The goal of forced degradation is typically to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed and can be reliably detected and identified[6].

Thermochemical Data of Related Anthranilate Esters

While direct thermal degradation data for this compound is unavailable, thermochemical data for other anthranilate esters can provide some context regarding their relative stabilities. A study by Ribeiro da Silva et al. (2021) determined the gas-phase enthalpies of formation for methyl and butyl anthranilate[7]. It is important to note that these values relate to the energy of the molecules themselves and not directly to their decomposition temperatures.

| Compound | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) at 298.15 K |

| Methyl Anthranilate | -250.5 ± 2.6 |

| Butyl Anthranilate | -328.7 ± 3.4 |

Data from Ribeiro da Silva, M. A. V., et al. (2021).[7]

Conclusion

While a definitive experimental profile of the thermal stability and degradation of this compound is yet to be established in the literature, this guide provides a robust framework for its investigation. Based on the chemistry of related compounds, the primary thermal degradation pathways are predicted to involve ester bond cleavage and reactions of the anthranilate moiety. The detailed experimental protocols for TGA, DSC, and Py-GC-MS provided herein offer a clear roadmap for researchers to undertake a thorough characterization of the thermal properties of this compound. Such studies are essential for ensuring the safe handling, storage, and application of this compound in various industrial and pharmaceutical contexts.

References

- 1. This compound | C14H13NO2 | CID 522771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ安息香酸ベンジル | Benzyl 2-Aminobenzoate | 82185-41-9 | 東京化成工業株式会社 [tcichemicals.com]

- 3. This compound, 82185-41-9 [thegoodscentscompany.com]

- 4. sciedco.ca [sciedco.ca]

- 5. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of Anthranilate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of anthranilate esters, crucial parameters for applications in fluorescence-based assays, sensor development, and photophysical studies. This document details the underlying principles, experimental methodologies, and available data for a range of anthranilate esters, offering a valuable resource for researchers in chemistry, biology, and pharmaceutical sciences.

Introduction to the Photophysical Properties of Anthranilate Esters

Anthranilate esters are a class of aromatic compounds known for their characteristic fluorescence properties. The fundamental structure, consisting of an aminobenzoate core, gives rise to their intrinsic fluorescence, which is sensitive to the molecular environment. The quantum yield (Φf) and fluorescence lifetime (τf) are key photophysical parameters that quantify the efficiency and dynamics of the fluorescence process.

The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter provides insights into the excited-state dynamics and interactions with the surrounding environment.

The photophysical properties of anthranilate esters are significantly influenced by factors such as the structure of the ester group, the polarity and viscosity of the solvent, and the temperature. Understanding these influences is critical for the rational design and application of these molecules in various scientific and technological fields. For instance, menthyl anthranilate, a common ingredient in sunscreens, exhibits high fluorescence with a quantum yield (Φf) of 0.64 in ethanol.[1]

Quantitative Photophysical Data of Anthranilate Esters

The following tables summarize the available quantitative data for the fluorescence quantum yield and lifetime of various anthranilate esters in different solvents.

Table 1: Fluorescence Quantum Yield (Φf) of Anthranilate Esters in Various Solvents

| Anthranilate Ester | Solvent | Quantum Yield (Φf) | Reference |

| Menthyl Anthranilate | Ethanol | 0.64 ± 0.06 | [1] |

| Methyl Anthranilate | Data not available in search results | - | |

| Ethyl Anthranilate | Data not available in search results | - | |

| Propyl Anthranilate | Data not available in search results | - | |

| Butyl Anthranilate | Data not available in search results | - |

Table 2: Fluorescence Lifetime (τf) of Anthranilate Esters in Various Solvents

| Anthranilate Ester | Solvent | Lifetime (τf) (ns) | Reference |

| Anthranilic Acid | Cyclohexane | Shortest lifetime | [2][3] |

| Anthranilic Acid | Polar Solvents | Varies with H-bond donating strength | [2][3] |

| Menthyl Anthranilate | Various | Triplet state: 26-200 µs | [1] |

| Methyl Anthranilate | Data not available in search results | - | |

| Ethyl Anthranilate | Data not available in search results | - | |

| Propyl Anthranilate | Data not available in search results | - | |

| Butyl Anthranilate | Data not available in search results | - |

*Note: Data for anthranilic acid is included as a reference for the parent chromophore. The shortest lifetime in cyclohexane is attributed to intramolecular hydrogen dislocation/transfer in the excited state.[2][3]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with the sample.

-

Solution Preparation: Prepare a series of solutions of both the anthranilate ester and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)

where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (Time-Correlated Single-Photon Counting - TCSPC)

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

References

The Diverse Biological Activities of Anthranilate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid, a simple aromatic amine and carboxylic acid, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics across various disease areas. This technical guide provides a comprehensive overview of the multifaceted biological activities of anthranilate derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the therapeutic potential of this versatile class of compounds.

Cytotoxic and Anti-Cancer Activities

A significant body of research has highlighted the potent cytotoxic effects of anthranilate derivatives against a variety of cancer cell lines. Their anti-cancer activity is often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various anthranilate derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values against different cancer cell lines.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Synthetic β-nitrostyrene derivative | CYT-Rx20 | MCF-7 | 0.81 ± 0.04 (µg/mL) | [1] |

| MDA-MB-231 | 1.82 ± 0.05 (µg/mL) | [1] | ||

| ZR75-1 | 1.12 ± 0.06 (µg/mL) | [1] | ||

| Synthetic derivatives | 7e | MCF-7 | 3.1 ± 0.8 (µg/mL) | [1] |

| 7g | MCF-7 | 3.3 ± 0.1 (µg/mL) | [1] | |

| 7h | MDA-MB-231 | 2.4 ± 0.6 (µg/mL) | [1] | |

| 7e | MDA-MB-231 | 2.5 ± 0.8 (µg/mL) | [1] | |

| 7h | T-47D | 1.8 ± 0.6 (µg/mL) | [1] | |

| 7g | T-47D | 2.9 ± 0.9 (µg/mL) | [1] | |

| 4a | MCF-7 | 9.9 ± 0.57 | [1] | |

| 4a | MDA-MB-231 | 11.7 ± 1.8 | [1] | |

| 4a | T-47D | 6.9 ± 0.65 | [1] | |

| 4b | MCF-7 | 10.3 ± 0.58 | [1] | |

| 4b | MDA-MB-231 | 6.1 ± 2.3 | [1] | |

| 4b | T-47D | 5.3 ± 0.66 | [1] | |

| 4c | MCF-7 | 9.3 ± 0.61 | [1] | |

| 4c | MDA-MB-231 | 6 ± 0.7 | [1] | |

| 4c | T-47D | 8.7 ± 0.55 | [1] | |

| 4d | MCF-7 | 11.07 ± 0.87 | [1] | |

| 4d | MDA-MB-231 | 18.1 ± 1.8 | [1] | |

| 4d | T-47D | 6.9 ± 0.67 | [1] | |

| 4e | MCF-7 | 11.6 ± 0.44 | [1] | |

| 4e | MDA-MB-231 | 21.5 ± 1.8 | [1] | |

| 4e | T-47D | 4.6 ± 0.068 | [1] | |

| Synthetic Dihydropyranopyrazole Derivatives | AMDPC | Bcap-37 | 46.52 (µg/mL) | [2] |

| Piperazine derivative | Not specified | Various | 0.06 - 0.16 | [3] |

Signaling Pathways in Cancer

Anthranilate derivatives exert their anti-cancer effects by modulating several critical signaling pathways.

A primary mechanism of anti-cancer activity for many anthranilate derivatives is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic pathway, which involves the activation of a cascade of caspases.

Caption: Intrinsic apoptosis pathway induced by anthranilate derivatives.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial for cancer cell proliferation, survival, and inflammation.[4][5] Several anthranilate derivatives have been shown to inhibit these pathways, contributing to their anti-cancer effects.

Caption: Inhibition of MAPK and NF-κB signaling by anthranilate derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Anthranilate derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the anthranilate derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Anthranilate derivatives have demonstrated significant activity against a range of pathogenic bacteria. Their mechanisms of action are varied and can include the disruption of biofilm formation and an increase in susceptibility to conventional antibiotics.[6][7]

Quantitative Antimicrobial Data

The antimicrobial potency of anthranilate derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µM/mL) | Reference |

| Synthetic derivatives | S. aureus | Varies | [8] |

| E. coli | Varies | [8] | |

| P. aeruginosa | Varies | [8] | |

| C. albicans | Varies | [8] | |

| Anthranilate | E. coli | - | [6] |

| S. enterica | - | [6] | |

| B. subtilis | - | [6] | |

| S. aureus | - | [6] |

Note: Specific MIC values from the provided search results were not consistently available in a tabular format.

Mechanism of Antimicrobial Action

One of the key antimicrobial mechanisms of anthranilate is its ability to interfere with bacterial biofilm formation, a critical factor in chronic infections and antibiotic resistance.[6] Anthranilate can also enhance the efficacy of existing antibiotics.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Benzyl Anthranilate as a Fluorescent Probe for Metal Ion Detection